Dimethyl cabozantinib
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Overview
Description
Dimethyl cabozantinib is a small-molecule kinase inhibitor known for its potent activity against multiple receptor tyrosine kinases, including MET and VEGF receptor 2 (VEGFR2). It is primarily used in the treatment of various cancers, such as renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer .
Preparation Methods
The preparation of dimethyl cabozantinib involves a multi-step synthetic route. One method includes the following steps:
Starting Materials: Diethyl malonate, 4-fluoroaniline, 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and 1,2-dibromoethane.
Reaction Steps: The synthesis involves five key reactions, including condensation, cyclization, and substitution reactions.
Industrial Production: The process is designed to be environmentally friendly and suitable for large-scale production, with a comprehensive yield of over 50%.
Chemical Reactions Analysis
Dimethyl cabozantinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Dimethyl cabozantinib has a wide range of scientific research applications:
Mechanism of Action
Dimethyl cabozantinib exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, -2, and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these receptors, it disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Dimethyl cabozantinib is unique due to its broad spectrum of kinase inhibition. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its activity against VEGFR and RAF kinases.
Pazopanib: Targets VEGFR, PDGFR, and KIT.
Compared to these compounds, this compound has a distinct profile of kinase inhibition, making it particularly effective in certain cancer types .
Biological Activity
Dimethyl cabozantinib is a synthetic derivative of cabozantinib, primarily recognized for its significant biological activity as a potent inhibitor of receptor tyrosine kinases (RTKs). This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse sources and research findings.
This compound functions by inhibiting multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR2). These kinases are crucial in signaling pathways that promote tumor growth, angiogenesis, and metastasis. The compound's ability to block these pathways makes it a valuable candidate in targeted cancer therapies.
Key Mechanisms:
- Inhibition of c-Met : this compound effectively inhibits c-Met kinase activity, which is essential for cancer cell proliferation and survival. Preclinical studies have shown that it exhibits low half-maximal inhibitory concentration (IC50) values against various cancer cell lines, indicating high potency.
- VEGFR2 Inhibition : The compound also targets VEGFR2, which plays a vital role in angiogenesis. Studies have demonstrated that this compound can inhibit endothelial cell migration in response to VEGF with an IC50 of 12 nM .
Pharmacokinetics
This compound undergoes metabolic transformations primarily through the cytochrome P450 enzyme CYP3A4. This metabolism leads to the formation of several metabolites, including:
- Cabozantinib N-oxide
- Desmethyl cabozantinib
- Monohydroxy cabozantinib
Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and dynamics of this compound in biological systems.
Preclinical Studies
Research has shown that this compound demonstrates significant anti-tumor activity in various models:
- In Vitro Studies : In biochemical assays, this compound inhibited oncogenic RET kinase activity and reduced tumor cellularity and proliferation in xenograft models .
- In Vivo Studies : Animal studies indicated that oral administration led to dose-dependent tumor growth inhibition, correlating with decreased levels of circulating calcitonin .
Clinical Case Studies
A notable case study highlighted the efficacy of cabozantinib (and by extension, its derivatives like this compound) in combination therapy:
- A patient treated with nivolumab and cabozantinib showed a partial response with significant tumor reduction after several months of treatment. The therapy was well-tolerated despite requiring dose adjustments due to side effects like hand-foot skin reaction .
Comparison with Related Compounds
The following table compares the biological activity and pharmacological profiles of this compound with other similar compounds:
Compound | Targeted Kinases | IC50 (nM) | Key Findings |
---|---|---|---|
This compound | c-Met, VEGFR2 | 12 | High potency against cancer cell lines |
Cabozantinib | c-Met, VEGFR2 | 12 | Significant tumor growth inhibition in vivo |
Sunitinib | VEGFR2, PDGFR | 50 | Standard treatment for renal cell carcinoma |
Everolimus | mTOR | 100 | Used in advanced kidney cancer |
Therapeutic Implications
This compound shows promise as a candidate for combination therapies due to its multi-targeting capabilities. Its unique chemical structure may allow for further development into novel formulations aimed at enhancing solubility and bioavailability. Additionally, its interaction with cytochrome P450 enzymes necessitates careful consideration in polypharmacy scenarios to avoid adverse drug interactions .
Properties
CAS No. |
1628530-47-1 |
---|---|
Molecular Formula |
C27H22FN3O5 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChI Key |
NHMICDOYSFGBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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